2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone

Description

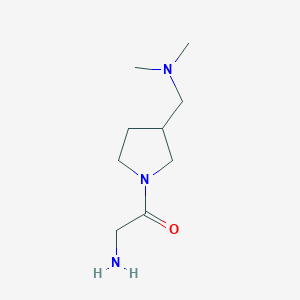

2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone (CAS: 1159939-59-9) is a pyrrolidine-based β-aminoketone derivative. Its structure features a central pyrrolidine ring substituted with a dimethylaminomethyl group at the 3-position and an amino-ethanone moiety at the 1-position (Figure 1).

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-[3-[(dimethylamino)methyl]pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-11(2)6-8-3-4-12(7-8)9(13)5-10/h8H,3-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIDBDHZRIIXDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCN(C1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901174576 | |

| Record name | Ethanone, 2-amino-1-[3-[(dimethylamino)methyl]-1-pyrrolidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901174576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353958-75-4 | |

| Record name | Ethanone, 2-amino-1-[3-[(dimethylamino)methyl]-1-pyrrolidinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353958-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-amino-1-[3-[(dimethylamino)methyl]-1-pyrrolidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901174576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone typically involves the reaction of a suitable pyrrolidine derivative with a dimethylaminomethylating agent. One common method involves the use of 3-dimethylaminomethyl-pyrrolidine as a starting material, which is then reacted with an appropriate aminating agent under controlled conditions to introduce the amino group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino and dimethylaminomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may focus on its potential therapeutic properties, such as its use in drug development.

Industry: It can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and properties:

Physicochemical Properties

- Solubility: The dimethylaminomethyl group in the target compound likely enhances water solubility compared to aromatic analogs like bk-2C-B, which are more lipophilic .

- Thermal Stability : Pyrolytic degradation studies of bk-2C-B reveal decomposition pathways producing brominated aromatic byproducts, whereas pyrrolidine derivatives may exhibit higher thermal stability due to their saturated ring .

Biological Activity

2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone, with the CAS number 1353958-75-4, is a synthetic organic compound characterized by its unique structural features, including a pyrrolidine ring and an amino group. Its molecular formula is C₉H₁₄N₂O, and it exhibits potential biological activity due to its specific substitution pattern, which may influence its interactions with various biological targets.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Pyrrolidine Ring : A five-membered ring containing nitrogen.

- Dimethylaminomethyl Group : This substituent enhances the compound's reactivity and solubility.

- Amino Group : Contributes to the compound's potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₂O |

| Molecular Weight | 170.22 g/mol |

| Boiling Point | 307.7 ± 17.0 °C |

| Density | 1.052 ± 0.06 g/cm³ |

| pKa | 9.47 ± 0.28 |

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anticancer, and neuropharmacological effects. The presence of both amino and ketone functional groups suggests potential reactivity in various biological contexts.

The mechanism of action for this compound may involve:

- Receptor Binding : Acting as a ligand that modulates receptor activity.

- Enzyme Interaction : Potentially inhibiting or activating specific enzymes involved in metabolic pathways.

Case Studies

- Anticancer Activity : A study demonstrated that similar compounds with a pyrrolidine structure showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties .

- Neuropharmacological Effects : Research on dimethylamino-substituted compounds has indicated their potential in modulating neurotransmitter systems, which may lead to applications in treating neurological disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds.

Table 2: Comparison of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-1-(pyrrolidin-1-yl)-ethanone | Pyrrolidine ring, amino group | Anticancer activity |

| N,N-Dimethylpyrrolidine | Dimethylamino group | Neuropharmacological effects |

| 3-Dimethylaminopropylamine | Amino group on a propyl chain | Used in drug synthesis |

This comparison highlights the distinctiveness of this compound due to its specific substitution pattern, which may influence its biological activity differently than its analogs.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone, and how can reaction conditions be optimized?

The synthesis of pyrrolidine derivatives typically involves multi-step reactions. Key steps include:

- Formation of the pyrrolidine core : Cyclization of γ-aminoketones or reductive amination of carbonyl compounds with amines. For example, using formaldehyde or aldehydes to cyclize amines into pyrrolidine rings .

- Functionalization : Introducing the dimethylaminomethyl group via alkylation or Mannich reactions. Reagents like dimethylamine and formaldehyde are commonly used under controlled pH (8–10) and temperature (60–80°C) .

- Coupling reactions : Attaching the ethanone moiety using coupling agents (e.g., EDC or DCC) in solvents like DMF or dichloromethane .

Optimization : Microwave-assisted synthesis can reduce reaction times, while HPLC or TLC monitoring ensures purity .

Q. How can the molecular structure of this compound be validated using crystallographic and spectroscopic methods?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the 3D structure. ORTEP-3 or WinGX can visualize bond angles and torsional strains .

- Spectroscopy :

- NMR : Analyze - and -NMR to confirm substituent positions (e.g., dimethylaminomethyl protons at δ 2.2–2.5 ppm) .

- FT-IR : Identify carbonyl stretches (~1700 cm) and amine N–H bends (~1600 cm) .

- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] ~228.3 g/mol) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors .

- Waste disposal : Absorb spills with inert materials (e.g., sand) and store in sealed containers .

- Toxicity mitigation : Although toxicological data is limited, assume acute toxicity and avoid direct exposure .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interaction with neurotransmitter receptors?

- In vitro assays :

- Structural insights : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in receptor active sites. Validate with mutagenesis studies .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

- ADME prediction : Use SwissADME or pkCSM to estimate bioavailability, BBB permeability, and CYP450 interactions .

- Molecular dynamics (MD) : Simulate ligand-receptor complexes in Desmond or GROMACS to assess binding stability over 100 ns trajectories .

- QSAR modeling : Train models on pyrrolidine derivatives to correlate structural features (e.g., logP, polar surface area) with activity .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Data normalization : Account for assay variability (e.g., cell line differences, incubation times) by including internal controls .

- Meta-analysis : Pool results from multiple studies using random-effects models to identify consensus EC values .

- Structural validation : Cross-check crystallographic data (e.g., bond lengths ±0.02 Å) to rule out conformational artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.